2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid

Cancer Drug Resistance ABCG2 Transporter Chemosensitization

2,3,4,6-Tetrahydroxy-5-oxo-5H-benzoannulene-8-carboxylic acid, also referred to as purpurogallin carboxylic acid (PCA), is a natural benzotropolone phenolic compound derived from Macleaya microcarpa or formed as an oxidation product of gallic acid in fermented tea. Structurally, it is a gallic acid dimer possessing a benzotropolone core with a carboxylic acid moiety at the 8-position, distinguishing it from its parent scaffold purpurogallin (which lacks this carboxyl group).

Molecular Formula C12H8O7
Molecular Weight 264.19 g/mol
CAS No. 5146-12-3
Cat. No. B1649354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid
CAS5146-12-3
Molecular FormulaC12H8O7
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=C(C(=O)C2=C(C(=C1O)O)O)O)C(=O)O
InChIInChI=1S/C12H8O7/c13-6-3-5(12(18)19)1-4-2-7(14)10(16)11(17)8(4)9(6)15/h1-3,14,16-17H,(H,13,15)(H,18,19)
InChIKeyPJSKCCANFAFYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid (CAS 5146-12-3): Core Identity and Compound Class Positioning for Scientific Procurement


2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid, also referred to as purpurogallin carboxylic acid (PCA), is a natural benzotropolone phenolic compound derived from Macleaya microcarpa or formed as an oxidation product of gallic acid in fermented tea [1]. Structurally, it is a gallic acid dimer possessing a benzotropolone core with a carboxylic acid moiety at the 8-position, distinguishing it from its parent scaffold purpurogallin (which lacks this carboxyl group) [2]. PCA has been investigated for its multi-target biological profile, including anticancer, anti-inflammatory, and enzyme-inhibitory activities [1].

Why Purpurogallin or Gallic Acid Cannot Replace 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid in Targeted Research Applications


Despite sharing a benzotropolone core with purpurogallin and a biosynthetic relationship with gallic acid, PCA exhibits distinct target engagement and pharmacological synergies that are absent in its closest structural analogs. The 8-carboxylic acid moiety is critical for high-affinity binding to the ABCG2 drug efflux transporter (KD = 1.84 µM) and for enabling synergistic anticancer activity with 5-fluorouracil—properties not reported for purpurogallin or gallic acid [1]. Additionally, PCA demonstrates a divergent antibacterial spectrum, showing selective potency against Enterococcus faecalis, and a distinct chemiluminescent signal profile that makes it superior as an analytical reagent for peroxidase detection [2]. These functional divergences mean that purpurogallin, gallic acid, or other in-class phenolics cannot be interchanged with PCA in studies targeting ABCG2-mediated drug resistance, chemiluminescent assay development, or selective antibacterial screening.

2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid: Quantified Differentiation Against Closest Analogs


Unique ABCG2 Transporter Binding and 5-FU Synergy Absent in Purpurogallin

PCA directly binds and inhibits the ABCG2 drug efflux transporter, a mechanism not reported for its close analog purpurogallin. PCA exhibited an equilibrium dissociation constant (KD) of 1.84 µM and a median inhibitory concentration (IC50) of 3.09 µM against ABCG2. Co-treatment of liver cancer cells with 10 µM PCA and 10 µM 5-fluorouracil (5-FU) produced synergistic antiproliferative effects at 48 h, a synergy abrogated by ABCG2 silencing [1]. No comparable ABCG2 binding or 5-FU synergy data exist for purpurogallin or gallic acid, indicating that the 8-carboxylic acid group is essential for this activity.

Cancer Drug Resistance ABCG2 Transporter Chemosensitization

Moderate Xanthine Oxidase Inhibition with a Wider Therapeutic Window than Purpurogallin

PCA inhibits xanthine oxidase (XO) with an IC50 of 4.4 µM. This is approximately 22-fold less potent than purpurogallin (IC50 = 0.2 µM) [1]. While purpurogallin's extreme potency limits its therapeutic window due to potential off-target effects, PCA's moderate inhibition is comparable to clinically relevant flavonoids like quercetin (IC50 = 2.6 µM) and myricetin (IC50 = 2.4 µM) [1]. Additionally, PCA's XO IC50 is similar to that of ellagic acid (3.1 µM), another gallic acid dimer [1]. PCA was identified as the sole potent XO inhibitor formed from gallic acid at physiological pH 7.4 [1].

Xanthine Oxidase Gout Hyperuricemia

Superior Chemiluminescent Reagent for Peroxidase Detection over Purpurogallin

PCA (PurA) was demonstrated to be a more sensitive chemiluminescent (CL) reagent for peroxidase detection than its parent compound, purpurogallin. The blank signal of PurA was significantly lower than that of purpurogallin, directly reducing the detection limit of peroxidase . Calibration curves for horseradish peroxidase (HRP) and Arthromyces ramosus peroxidase with PurA were linear from a detection limit of 20 fmol to 5.0 pmol and 10 fmol to 5.0 pmol, respectively . Furthermore, PurA CL was less subject to interference from diverse albumin than luminol CL .

Chemiluminescence Peroxidase Assay Analytical Reagent

Selective Antibacterial Potency Against Enterococcus faecalis Versus Purpurogallin

PCA exhibits a differential antibacterial spectrum compared to purpurogallin. It inhibits Enterococcus faecalis growth at 4 µg/mL, while inhibiting Staphylococcus aureus and Streptococcus pneumoniae only at a higher concentration of 64 µg/mL [1]. In contrast, purpurogallin shows strong activity against S. aureus (MIC = 11 µg/mL) but lacks reported selective potency against E. faecalis . This divergent spectrum suggests that the carboxylic acid group in PCA alters its bacterial target selectivity.

Antibacterial Enterococcus faecalis Drug Discovery

Optimal Application Scenarios for 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid Based on Differentiated Evidence


ABCG2-Mediated Multidrug Resistance Reversal Studies in Liver Cancer

PCA is uniquely suited for in vitro liver cancer models investigating ABCG2-dependent drug efflux and chemoresistance. Its demonstrated ability to bind ABCG2 with a KD of 1.84 µM and to synergize with 5-FU at 10 µM makes it an essential chemical probe for target engagement studies and for screening combination therapies aimed at overcoming drug resistance [1]. Purpurogallin or gallic acid cannot substitute in this context, as they lack this specific transporter interaction.

Ultra-Sensitive Chemiluminescent Peroxidase Detection in Immunoassays

Due to its lower blank signal compared to purpurogallin and reduced interference from albumin relative to luminol, PCA is the recommended chemiluminescent substrate for high-sensitivity peroxidase-based detection systems, achieving detection limits as low as 10 fmol . This makes it ideal for research and industrial immunoassay kits requiring maximal signal-to-noise ratios.

Selective Antibacterial Screening Against Enterococcus faecalis

For antimicrobial screening cascades targeting Gram-positive pathogens, PCA provides a selective tool for evaluating Enterococcus faecalis inhibition at low micromolar concentrations (4 µg/mL) [2]. Its divergent spectrum from purpurogallin allows for structure-activity relationship studies exploring the role of the carboxylic acid moiety in bacterial selectivity, thereby guiding medicinal chemistry optimization.

Mid-Potency Xanthine Oxidase Inhibitor Scaffold for Lead Optimization

As a moderate XO inhibitor (IC50 = 4.4 µM) formed endogenously from dietary gallic acid at physiological pH, PCA represents a validated starting point for the development of new anti-hyperuricemia agents with a wider safety margin than ultra-potent inhibitors like purpurogallin (IC50 = 0.2 µM) [3]. Its drug-like potency range facilitates medicinal chemistry efforts to balance efficacy and toxicity.

Quote Request

Request a Quote for 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.